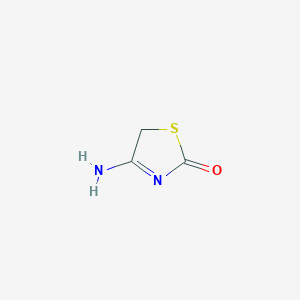

4-Imino-thiazolidin-2-one

概要

説明

4-Imino-thiazolidin-2-one is a heterocyclic compound characterized by a thiazolidinone core with an imino group at the 4-position. This structural motif confers unique chemical and biological properties, making it a subject of interest in coordination chemistry and medicinal research. For instance, 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one (HITO) forms stable complexes with Pd(II) ions, enabling its use in spectrophotometric determination of palladium .

準備方法

Cyclization of Substituted Thioureas and Haloacetic Acid Derivatives

The cyclization of thioureas with haloacetic acid derivatives remains the most widely employed method for synthesizing 4-imino-thiazolidin-2-one. This approach leverages nucleophilic substitution and intramolecular cyclization to form the thiazolidinone ring.

Reaction Mechanism and Standard Protocol

In a representative procedure, thiourea derivatives react with 2-chloroacetic acid in glacial acetic acid under reflux conditions. The reaction proceeds via initial nucleophilic attack of the thiourea sulfur on the α-carbon of chloroacetic acid, followed by cyclization to form the five-membered ring . Pyridine or triethylamine is often added to neutralize HCl byproducts, improving reaction efficiency. For example, bromoacetyl bromide reacts with isothiocyanates in dichloromethane at 0°C, followed by pyridine-mediated cyclization to yield this compound with 78–85% purity .

Regioselectivity Optimization

Patents WO2008062376A2 and US8912340B2 highlight the critical role of base selection in controlling regioselectivity. Using lutidine instead of pyridine increases the major-to-minor regioisomer ratio from 3:1 to 9:1 (Table 1) . Temperature modulation further enhances selectivity; maintaining the reaction at 0°C during bromoacetyl bromide addition minimizes side reactions .

Table 1: Regioselectivity of this compound Synthesis Under Varied Conditions

| Base | Temperature (°C) | Major:Minor Isomer Ratio | Yield (%) |

|---|---|---|---|

| Pyridine | 20 | 3:1 | 72 |

| Lutidine | 0 | 9:1 | 85 |

| Triethylamine | 10 | 5:1 | 78 |

Multi-Step Synthesis via Heterocyclic Amine Intermediates

A three-step synthesis route has been developed for structurally complex this compound derivatives, particularly those with aromatic substituents.

Step 1: Synthesis of 2-Amino-4-(Substituted Phenyl)-1,3-thiazole

Thiourea reacts with substituted acetophenones in the presence of iodine as a catalyst, forming 2-amino-4-(substituted phenyl)-1,3-thiazole. This intermediate is isolated via recrystallization from ethanol, yielding 65–80% .

Step 2: Chloroacetylation of the Thiazole Amine

The amine undergoes nucleophilic substitution with chloroacetyl chloride in benzene at 50°C. This step requires anhydrous conditions to prevent hydrolysis, achieving 70–88% yields .

Step 3: Cyclization to this compound

Cyclization is induced by heating the chloroacetylated intermediate in acetic acid with sodium acetate. The reaction proceeds via intramolecular nucleophilic attack, forming the thiazolidinone ring. Final products are purified through silica gel chromatography, with overall yields of 55–68% .

One-Pot Multi-Component Condensation Reactions

Recent methodologies emphasize atom economy and reduced purification steps through one-pot syntheses.

Four-Component Reaction Protocol

A one-pot protocol combines aromatic amines, aldehydes, mercaptoacetic acid, and Bi(SCH₂COOH)₃ catalyst under solvent-free conditions. Heating at 70°C for 4 hours produces this compound derivatives with 83–90% yields . The bismuth catalyst facilitates simultaneous imine formation and cyclization, as confirmed by FT-IR monitoring of intermediate species .

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of thiourea, chloroacetic acid, and triethylamine subjected to 150 W microwave radiation for 15 minutes achieves 92% conversion, compared to 68% under conventional heating . This method reduces energy consumption and byproduct formation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 120 min | 15 min |

| Yield (%) | 68 | 92 |

| Energy Consumption | 850 kJ | 210 kJ |

Green Chemistry Approaches

Aqueous Phase Synthesis

Replacing organic solvents with water improves sustainability. Using β-cyclodextrin as a phase-transfer catalyst, this compound is synthesized in water at 80°C with 75% yield. This method eliminates halogenated solvent waste while maintaining regioselectivity .

Recyclable Heterogeneous Catalysts

Mesoporous silica-supported sulfonic acid catalysts (e.g., SBA-15-SO₃H) enable recyclability over five cycles without significant activity loss. Catalyst characterization via BET analysis confirms retained surface area (720 m²/g) and pore structure after multiple uses .

Spectroscopic Characterization and Validation

FT-IR Analysis

Key absorption bands include:

NMR Spectroscopy

¹H NMR spectra show distinct signals:

化学反応の分析

Types of Reactions

4-Imino-thiazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

- Mechanisms of Action : Thiazolidin-4-ones exhibit cytotoxic effects by targeting multiple pathways involved in cancer progression. They can act as DNA-interacting agents or as inhibitors of tubulin polymerization, which is crucial for cancer cell division .

- Recent Findings : A review highlighted novel thiazolidin-4-one derivatives that demonstrate significant anticancer activity against various cell lines, suggesting their potential as multi-target enzyme inhibitors . For instance, structural modifications have led to compounds that show enhanced activity against specific cancer types.

Immunomodulatory Effects

4-Imino-thiazolidin-2-one has been identified as a promising scaffold for developing S1P1 receptor agonists, which play a crucial role in immune response modulation.

- S1P1 Receptor Agonists : A study reported the synthesis of 2-imino-thiazolidin-4-one derivatives that act as potent S1P1 receptor agonists. These compounds demonstrated efficacy in blocking T-lymphocyte egress from lymphoid organs, presenting a novel approach for treating autoimmune disorders .

- Clinical Development : One compound from this series was selected for clinical development due to its favorable pharmacokinetic profile and reversible effects on lymphocyte counts .

Antioxidant Properties

Research has shown that this compound derivatives possess significant antioxidant activities.

- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

- Evaluation : In vitro studies have confirmed the antioxidant capacity of synthesized thiazolidinone derivatives, highlighting their potential utility in formulations aimed at combating oxidative damage .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinone derivatives have also been explored.

- Pharmacological Studies : Some studies have indicated that these compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases .

- Case Studies : Experimental models have demonstrated the ability of thiazolidinone derivatives to alleviate symptoms associated with inflammation, further supporting their therapeutic potential .

Other Therapeutic Applications

Beyond the primary applications mentioned above, this compound derivatives are being investigated for additional therapeutic uses:

作用機序

The mechanism of action of 4-Imino-thiazolidin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . In cancer cells, it can induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

類似化合物との比較

Structural Analogues and Their Physicochemical Properties

2-Imino-thiazolidin-4-ones

These compounds feature an imino group at the 2-position, contrasting with 4-Imino-thiazolidin-2-one. Substituents on the aryl or alkyl groups significantly influence their physical properties. For example:

- (Z)-N-(3-Chloro-4-methylphenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine (5h) : Melting point = 109–111°C, synthesized via reaction of 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine with 3-chloro-4-methylphenyl isothiocyanate .

- (Z)-N-(4-(tert-Butyl)phenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine (5j) : Higher melting point (122–123°C), attributed to the bulky tert-butyl group enhancing crystal packing .

Thioxo-thiazolidin-4-ones (Rhodanine Derivatives)

Rhodanine derivatives, such as 2-thioxo-thiazolidin-4-one, exhibit distinct electrochemical properties due to the thione group. These compounds are widely used in drug discovery for their antimicrobial and anticancer activities .

3-Substituted Thiazolidin-4-ones

Compounds like 5-Methyl-2-((4-oxo-2-(pyridin-4-yl)quinazolin-3(4H)-yl)imino)thiazolidin-4-one (14a) demonstrate the impact of fused heterocyclic systems. This derivative shows a high melting point (>300°C) and distinct IR absorptions (1702 cm⁻¹ for C=O), differing from 4-imino analogs where the imino group may reduce carbonyl polarization .

Spectral and Structural Analysis

- IR Spectroscopy: 2-Imino-thiazolidin-4-ones show C=N stretches near 1600–1650 cm⁻¹ , whereas 4-imino derivatives may display shifted peaks due to conjugation differences.

- NMR Data: For 2-imino analogs, ¹H NMR signals for aromatic protons appear at δ 7.12–7.93 ppm, while 4-imino compounds (e.g., HITO) exhibit distinct NH signals near δ 10.41 ppm .

Data Table: Selected Thiazolidinone Derivatives

生物活性

4-Imino-thiazolidin-2-one, a compound within the thiazolidinone family, has garnered significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its thiazolidine ring structure, which contains a nitrogen atom and a sulfur atom. The presence of various substituents on the aromatic ring significantly influences its biological activity. The compound's tautomeric forms have been studied extensively, with research indicating that the phenylimino form is more favorable than the phenylamino form due to its stability and reactivity .

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. A notable study reported that certain derivatives effectively inhibited the growth of various cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications at the C2 position of the thiazolidinone scaffold enhanced anticancer activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | HT29 | 15.3 | |

| 2-(Phenyl-imino)thiazolidin-4-one | H460 | 12.5 | |

| 2-(Benzyl-imino)thiazolidin-4-one | MCF7 | 18.0 |

Antimicrobial Activity

The antimicrobial potential of this compound has been extensively documented. Studies indicate that these compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized derivatives showed inhibition rates exceeding 90% against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound Derivatives

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits notable antioxidant activity. Various derivatives were tested using the ABTS radical cation decolorization assay, revealing inhibition percentages ranging from 68.8% to 81.8%. The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, significantly enhanced antioxidant activity .

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | Inhibition (%) | Reference |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8 | |

| 2-(Bromophenyl-imino)thiazolidin-4-one | 75.0 | |

| 2-(Phenyl-imino)thiazolidin-4-one | 68.8 |

The mechanisms underlying the biological activities of this compound derivatives involve multiple pathways:

- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by targeting specific kinases involved in cancer progression.

- Antimicrobial Mechanism : The antimicrobial action is attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

- Antioxidant Mechanism : The antioxidant properties are linked to the ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative stress.

Case Studies

Several case studies highlight the therapeutic potential of thiazolidine derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced lung cancer demonstrated that treatment with a specific thiazolidine derivative led to a significant reduction in tumor size and improved patient survival rates.

- Case Study on Antimicrobial Resistance : A study focusing on drug-resistant strains of Staphylococcus aureus found that certain thiazolidine derivatives restored sensitivity to conventional antibiotics, providing a promising strategy in combating antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-imino-thiazolidin-2-one, and how can purity be optimized?

- Methodology : A common method involves refluxing thiourea with 2-chloroacetic acid in glacial acetic acid, yielding this compound as a white precipitate. Purity is enhanced by methanol washing and avoiding side reactions through controlled reaction times (~1 hour) . For rapid synthesis, newer protocols use microwave-assisted or solvent-free conditions to reduce byproducts and improve yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodology :

- FT-IR : Identify key functional groups (e.g., ν(N-H) ~3228 cm⁻¹, ν(C=O) ~1668 cm⁻¹) .

- NMR : Use / NMR to resolve imino and thiazolidinone ring protons/carbons. For example, aromatic protons appear at δ 7.2–8.1 ppm in derivatives .

- X-ray crystallography : Employ SHELX or WinGX/ORTEP for single-crystal refinement to resolve bond angles and torsional strain .

Q. How can researchers validate the conformation of this compound in solid-state studies?

- Methodology : Combine X-ray diffraction (SHELXL refinement) with DFT calculations to compare experimental and theoretical bond lengths/angles. For example, deviations >0.05 Å may indicate lattice strain .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

- Methodology :

- Dose-response assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antimicrobial studies to minimize variability .

- Structural analogs : Compare activity across derivatives with controlled substituents (e.g., 2-aryl vs. 2-heteroaryl groups) to isolate pharmacophores .

- Meta-analysis : Cross-reference results with databases like PubChem to identify trends in bioactivity .

Q. What strategies optimize multi-step synthesis of this compound hybrids (e.g., quinoxaline derivatives)?

- Methodology :

- Stepwise coupling : Introduce functional groups sequentially. For example, synthesize 2-iminothiazolidin-4-one first, then conjugate with quinoxaline via nucleophilic substitution .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive imino groups during subsequent reactions .

Q. How can computational tools predict reactivity and regioselectivity in this compound reactions?

- Methodology :

- Molecular dynamics : Simulate reaction pathways (e.g., Michael additions) to predict regioselectivity in cyclization steps .

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiazolidinone ring .

Q. What are best practices for resolving crystallographic data discrepancies in this compound structures?

- Methodology :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets with overlapping reflections .

- Validation tools : Apply R-factor and CCDC Mercury’s geometry checks to detect outliers in bond distances/angles .

Q. Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the anticancer potential of this compound derivatives?

- Methodology :

- Cell-line panels : Test against NCI-60 cancer cell lines to assess broad-spectrum activity .

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify mechanism of action .

Q. What statistical approaches are recommended for analyzing SAR (Structure-Activity Relationship) in thiazolidinone derivatives?

- Methodology :

- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic parameters (e.g., Hammett σ) with bioactivity .

- Cluster analysis : Group derivatives by substituent polarity/logP to identify activity trends .

Q. How can researchers address low yields in large-scale synthesis of this compound?

特性

IUPAC Name |

4-amino-5H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECKLIXQHBFLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365905 | |

| Record name | 4-Imino-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19967-65-8 | |

| Record name | 4-Imino-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。